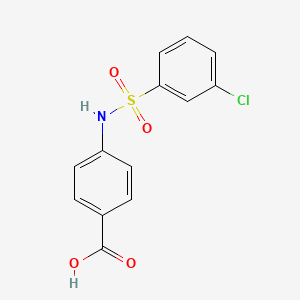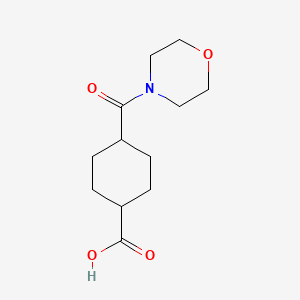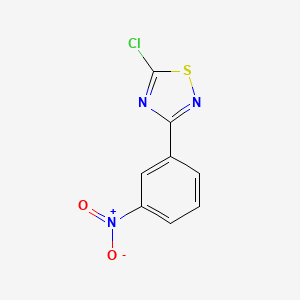![molecular formula C16H19NO2 B3152117 8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 727664-65-5](/img/structure/B3152117.png)
8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Vue d'ensemble
Description
The compound “8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione” is a heterocyclic compound . It has a molecular formula of C16H19NO2 . This compound is part of a larger class of compounds known as pyrroloquinolines, which are known to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of this compound involves the reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate . This process selectively involves the C1=O carbonyl group to give the corresponding 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones within a few hours . The reduction products were then condensed with aldehydes and acetone to afford new 1-[(het)arylmethylidene]- and 1-(propan-2-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrroloquinoline core, which is a bicyclic system containing a pyrrole ring fused with a quinoline . The compound also contains ethyl and methyl substituents at specific positions on the pyrroloquinoline core .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, the reaction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones with N,N-dimethylformamide dimethyl acetal, followed by transamination with primary amines, led to the formation of 1-{[(het)arylamino]methylidene}-4H-pyrrolo[3,2,1-ij]quinolin-2-ones .Physical and Chemical Properties Analysis
The compound has a molecular formula of C16H19NO2 and an average mass of 257.328 Da . The compound is an off-white powder with a melting point of 135–137°C .Applications De Recherche Scientifique
Synthesis and Structural Studies
The compound and its structural analogs have been synthesized and studied for various applications. For instance, Medvedeva et al. (2015) investigated the oxidation reaction of substituted (5,6-dihydro)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij] quinoline-1,2-diones, leading to the synthesis of 6-R-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acids and 6-R-4-R’-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids, which are structural analogues of the natural antibiotic Helquinoline (Medvedeva, Plaksina, & Shikhaliev, 2015).
Novel Spiro Compounds Synthesis
Zafari et al. (2020) developed a one-pot, three-component synthesis method involving 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, which yielded novel spiro[4H-pyran-3,3-oxindoles]. These compounds have potential applications in pharmaceutical and material science fields (Zafari, Saatluo, Rashidi, Baradarani, & Joule, 2020).
Antitubercular Activity Study
Ukrainets et al. (2008) conducted a study on the antitubercular activities of certain derivatives of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. This research suggests potential therapeutic applications of these compounds in the treatment of tuberculosis (Ukrainets, Tkach, & Grinevich, 2008).
Protein Kinase Inhibitor Development
Novichikhina et al. (2020) synthesized hybrid compounds based on 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones containing a piperazine fragment. These compounds showed inhibitory activity against various protein kinases, suggesting potential applications in therapeutic treatments for diseases involving these kinases (Novichikhina, Shestakov, Potapov, Kosheleva, Shatalov, Verezhnikov, Vandyshev, Ledeneva, & Shikhaliev, 2020).
Novel Heterocyclic Systems
Medvedeva et al. (2006) reported the development of novel polycondensed heterocyclic systems based on the reaction of 8-R-4,5-dihydro-4,4-dimethyl[1,2]dithiolo[3,4-c]quinoline-1-thiones. These new systems have potential for various scientific and industrial applications (Medvedeva, Leshcheva, Shikhaliev, & Solov’ev, 2006).
Anticoagulant Activity Study
Novichikhina et al. (2020) also synthesized derivatives of pyrrolo[3,2,1-ij]quinolin-2-ones and evaluated their inhibitory activity against blood coagulation factors Xa and XIa, indicating potential use in developing anticoagulant medications (Novichikhina, Skoptsova, Shestakov, Potapov, Kosheleva, Kozaderov, Ledenyova, Podoplelova, Panteleev, & Shikhaliev, 2020).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to have antitumor , antimicrobial , antifungal , antiviral , antioxidant , anti-inflammatory , and anticoagulant activities, suggesting a broad range of potential targets.
Mode of Action
Based on its structural similarity to other active compounds, it may interact with various enzymes and receptors to exert its effects .
Biochemical Pathways
Given its potential antitumor, antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, and anticoagulant activities , it may impact a wide range of biochemical pathways.
Result of Action
Based on its potential antitumor, antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, and anticoagulant activities , it may have a wide range of effects at the molecular and cellular levels.
Orientations Futures
The compound and its derivatives have shown potential in various biological activities . Therefore, future research could focus on exploring these activities further and developing new derivatives with enhanced properties. Additionally, the compound’s potential as an anticoagulant could be explored further .
Analyse Biochimique
Biochemical Properties
8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione plays a crucial role in biochemical reactions, particularly as an inhibitor of blood coagulation factors. It interacts with enzymes such as Factor Xa and Factor XIa, which are key components of the blood coagulation cascade . The compound binds to the active sites of these enzymes, inhibiting their activity and thus preventing the formation of blood clots. This interaction is primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .
Cellular Effects
This compound affects various types of cells, particularly those involved in the coagulation process. It influences cell function by modulating cell signaling pathways related to coagulation and inflammation. The compound has been shown to downregulate the expression of genes involved in the coagulation cascade, thereby reducing the production of coagulation factors . Additionally, it affects cellular metabolism by altering the levels of metabolites involved in the coagulation process.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active sites of coagulation enzymes. The compound inhibits the activity of Factor Xa and Factor XIa by forming stable complexes with these enzymes, preventing their interaction with substrates . This inhibition is achieved through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. Additionally, the compound may induce conformational changes in the enzyme structure, further enhancing its inhibitory effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on coagulation enzymes, with no significant loss of activity. Prolonged exposure to the compound may lead to adaptive changes in cellular function, such as upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits coagulation without causing significant adverse effects . At higher doses, it may induce toxic effects, such as bleeding and impaired wound healing. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of its binding sites on the target enzymes .
Metabolic Pathways
This compound is involved in metabolic pathways related to coagulation and inflammation. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and clearance from the body . The compound may also affect metabolic flux by altering the levels of key metabolites involved in the coagulation process. Additionally, it may interact with cofactors such as NADH and FADH2, influencing their availability and activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various tissues, including the liver, kidneys, and spleen . It may also accumulate in specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with coagulation enzymes and other biomolecules . It may also be targeted to specific organelles, such as mitochondria and lysosomes, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.
Propriétés
IUPAC Name |
6-ethyl-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-5-10-6-11-9(2)8-16(3,4)17-13(11)12(7-10)14(18)15(17)19/h6-7,9H,5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDFNKPPSKGMIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=C1)C(=O)C(=O)N3C(CC2C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801143277 | |
| Record name | 8-Ethyl-5,6-dihydro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727664-65-5 | |
| Record name | 8-Ethyl-5,6-dihydro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=727664-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Ethyl-5,6-dihydro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




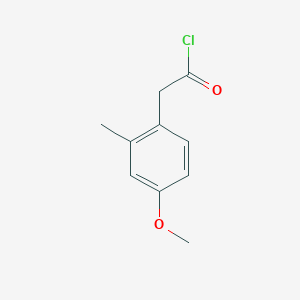
![Ethyl 2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3152067.png)
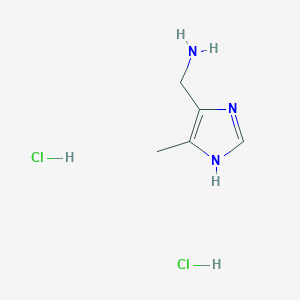
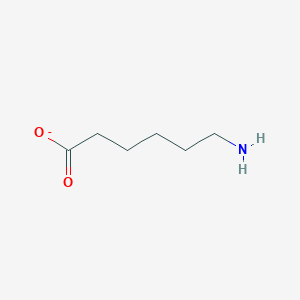
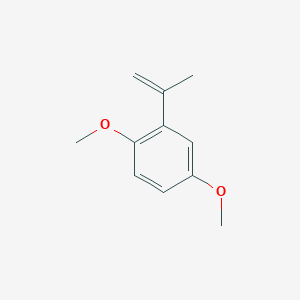

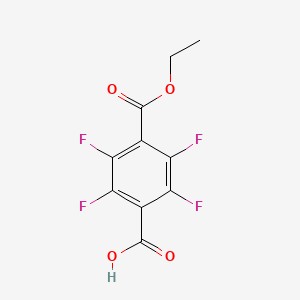

![4-Methoxybenzo[d]oxazol-2-amine](/img/structure/B3152113.png)
